USP8 Inhibitory Potency and Isoform Selectivity: DUB-IN-1 vs. DUB-IN-3, DUB-IN-2, and HBX 41108
DUB-IN-1 inhibits USP8 with an IC50 of 0.85 µM (850 nM) and demonstrates >117-fold selectivity over USP7 (IC50 >100 µM), as reported by Sigma-Aldrich and Cayman Chemical based on the original Colombo et al. 2010 study [1]. The closest structural analog DUB-IN-3 (compound 22c, CAS 924296-17-3) exhibits a comparable selectivity window (>178-fold over USP7) but with an IC50 of 0.56 µM against USP8, representing a ~1.5-fold difference in biochemical potency . DUB-IN-2 (CAS 924296-19-5), bearing an ethoxyimino rather than benzyloxyimino group, is more potent against USP8 (IC50 0.28 µM) but lacks the extensive cellular characterization available for DUB-IN-1 . In contrast, the USP7-directed analog HBX 41108 (CAS 924296-39-9) inhibits USP7 with an IC50 of 424 nM and is only weakly active against USP8, demonstrating the inverted selectivity achievable within this scaffold .
| Evidence Dimension | USP8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.85 µM (850 nM) against USP8 |
| Comparator Or Baseline | DUB-IN-3: IC50 = 0.56 µM USP8; DUB-IN-2: IC50 = 0.28 µM USP8; HBX 41108: weak USP8 activity |
| Quantified Difference | DUB-IN-1 is ~1.5-fold less potent than DUB-IN-3, ~3-fold less potent than DUB-IN-2, but USP8-selective unlike HBX 41108 |
| Conditions | In vitro biochemical assay using recombinant human USP8 catalytic domain; fluorescence-based Ub-AMC substrate hydrolysis |
Why This Matters
The moderate potency combined with >117-fold USP8-over-USP7 selectivity window makes DUB-IN-1 suitable for chemical biology studies where both target engagement and avoidance of USP7-mediated off-target effects (e.g., p53 stabilization) must be experimentally controlled, whereas DUB-IN-2 or DUB-IN-3 may require different concentration ranges to achieve equivalent selectivity margins.
- [1] Colombo M, Vallese S, Peretto I, Jacq X, Rain JC, Colland F, Guedat P. Synthesis and Biological Evaluation of 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Analogues as Potential Inhibitors of Deubiquitinating Enzymes. ChemMedChem. 2010;5(4):552-558. doi:10.1002/cmdc.200900409 View Source
